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Compound of Interest

Compound Name: CH 275

Cat. No.: B561565

A Clarification on "CH 275"

Initial research indicates that "CH 275" may be a typographical error. The vast majority of
published in vivo studies refer to MS-275 (Entinostat), a potent class | histone deacetylase
(HDAC) inhibitor with significant anti-tumor activity. Separately, a novel substance identified as
Compound 275# has been described in the context of colorectal cancer research, exhibiting a
distinct mechanism of action. This document will provide detailed application notes and
protocols for both compounds to ensure comprehensive coverage for researchers.

Part 1: MS-275 (Entinostat) In Vivo Models

Application Notes

MS-275 (Entinostat) is a benzamide derivative that selectively inhibits class | histone
deacetylases (HDACS), particularly HDAC1 and HDAC3.[1][2] This inhibition leads to the
accumulation of acetylated histones and other non-histone proteins, resulting in the reactivation
of tumor suppressor genes and modulation of cellular processes like cell cycle progression,
differentiation, and apoptosis.[1][3] In vivo, MS-275 has demonstrated significant anti-tumor
efficacy in a variety of cancer models, including prostate, renal, and pediatric solid tumors, as
well as leukemias.[4][5][6] It is typically administered orally and has been evaluated as a single
agent and in combination with other therapies, such as immunotherapy and radiation.[7][8]

The primary mechanism of action of MS-275 involves the induction of p21, a cyclin-dependent
kinase inhibitor, which leads to cell cycle arrest.[4][9] Additionally, MS-275 can induce apoptosis
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through both intrinsic and extrinsic pathways and has been shown to downregulate survival
proteins.[9][10] In certain contexts, it can also inhibit the chaperone function of heat shock
protein 90 (HSP90), leading to the degradation of oncoproteins like FLT3 in acute myeloid
leukemia (AML).[11]

Experimental Protocols

A generalized protocol for a subcutaneous xenograft model is provided below. Specific
parameters may need to be optimized for different cell lines and animal models.

General Protocol: Subcutaneous Xenograft Model with MS-275

e Animal Model:
o Species: Nude mice (e.g., BALB/c nude or athymic NCr-nu/nu).
o Age/Weight: 6-8 weeks old, 20-25g.

o Acclimatization: Allow animals to acclimatize for at least one week before the start of the
experiment.

e Cell Culture and Implantation:

[¢]

Select a cancer cell line of interest (e.g., DU-145 for prostate cancer, RENCA for renal cell
carcinoma).

[¢]

Culture cells in appropriate media and conditions.

[¢]

Harvest cells during the logarithmic growth phase and resuspend in a suitable medium
(e.g., sterile PBS or Matrigel).

[¢]

Inject tumor cells (typically 1 x 10”6 to 5 x 10”6 cells in 100-200 pL) subcutaneously into
the flank of each mouse.

e Tumor Growth and Randomization:

o Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x
width”"2)/2).
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o When tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into
treatment and control groups.

e MS-275 Formulation and Administration:

o Formulation: Prepare a suspension of MS-275 in a vehicle such as 0.5% methylcellulose
in sterile water.[12]

o Dosage: Dosages can range from 5 mg/kg to 49 mg/kg depending on the tumor model
and treatment schedule.[2][7]

o Administration: Administer MS-275 via oral gavage.
e Treatment Schedule:

o The treatment schedule can vary. Common schedules include daily administration for 5
days a week or every other day.[7][13]

o The control group should receive the vehicle alone following the same schedule.
e Monitoring and Outcome Measures:
o Measure tumor volume and body weight 2-3 times per week.

o At the end of the study, euthanize the mice and excise the tumors for weight measurement
and further analysis (e.g., Western blot for histone acetylation and p21 expression,
immunohistochemistry).

o For survival studies, monitor mice until they meet predefined endpoint criteria.

Pharmacodynamic Studies: To confirm the biological activity of MS-275 in vivo, tumor and
normal tissues can be collected at various time points after treatment. Western blot analysis
can be performed to assess the levels of acetylated histones (e.g., Ac-H3) and p21 expression.

[4]

Data Presentation

Table 1: Summary of In Vivo Studies with MS-275 (Entinostat)
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BENCHE

MS-275
Cancer Type Animal Model Cell Line Dosage and Key Findings
Administration
Inhibition of

Prostate Cancer

Subcutaneous
xenografts in

nude mice

DU-145, LNCaP,
PC-3

Not specified

tumor growth;
increased
histone
acetylation and
p21 expression
in tumors.[4][5]

5 mg/kg daily by

Significant tumor
inhibition (>80%)

) RENCA ) and inhibition of
Renal Cell Orthotopic model ) oral gavage (in
) ] ] (luciferase- o ) lung metastases
Carcinoma in BALB/c mice ) combination with )
expressing) IL-2) (>90%) with
combination
therapy.[7]
Increased tumor
histone
acetylation,
] 20 mg/kg every tumor cell
Lung metastasis ] ]
Osteosarcoma del LM7 other day via oral  apoptosis, and
mode
gavage tumor
regression;
increased overall
survival.[13]
Neuroblastoma,
o ] ) Ewing's Inhibition of
Pediatric Solid Orthotopic N ]
sarcoma, Not specified established
Tumors xenograft models ] )
Undifferentiated tumor growth.[6]
sarcoma
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Reduced body

o 5 mg/kg every weight gain and
o Diet-induced ) )
Diet-induced other day (in improved
] obese (DIO) N/A o ) )
Obesity ) combination with  glycemic control
mice
liraglutide) in combination
therapy.[14]
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Compound 275# is a novel synthesized compound, N-(3-(5,7-dimethylbenzo[d]oxazol-2-
yl)phenyl)-5-nitrofuran-2-carboxamide, that has demonstrated anti-proliferative effects in
colorectal cancer (CRC) cell lines.[15][16][17] Its mechanism of action is distinct from MS-275.
Compound 275# induces the accumulation of intracellular reactive oxygen species (ROS).[15]
This increase in ROS leads to mitochondria-mediated intrinsic apoptosis and the initiation of
autophagy.[15] The induction of apoptosis is mediated through caspase-3.[15]

Experimental Protocols

As of the current literature, detailed in vivo protocols for Compound 275# are not widely
available. Research on this compound appears to be in the earlier, in vitro stages. The
available studies focus on its effects on CRC cell lines.[15][16][17] Researchers interested in
conducting in vivo studies with Compound 275# would need to perform initial dose-finding and
toxicity studies to establish a safe and effective dosing regimen. A potential starting point would
be to adapt the general xenograft protocol outlined for MS-275, with careful consideration of
the formulation and administration route for this new compound.

Data Presentation

Table 2: Summary of In Vitro Studies with Compound 275#

) Compound 275# L
Cancer Type Cell Lines . Key Findings
Concentration

Suppressed cell
proliferation and
growth; induced ROS
accumulation,

Colorectal Cancer HCT116, HCTS 5-20 uM _ _
mitochondria-
mediated apoptosis,
and autophagy

initiation.[15][16][17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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